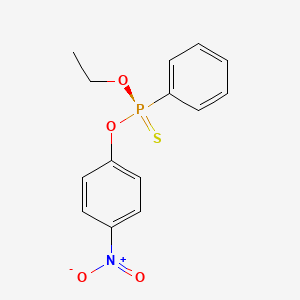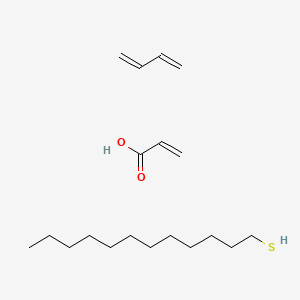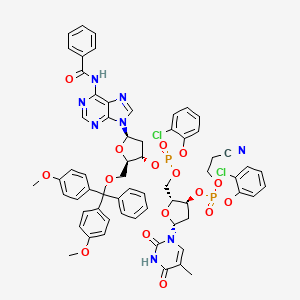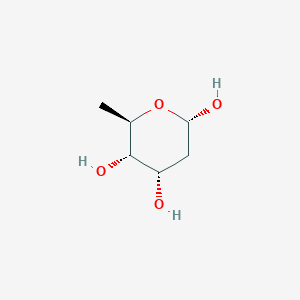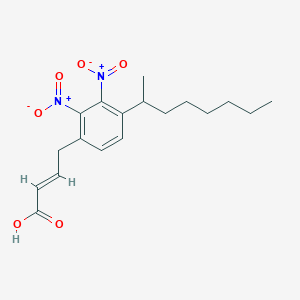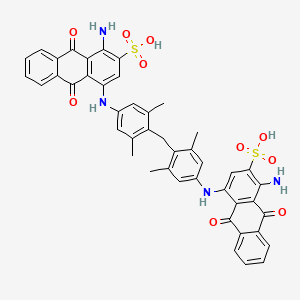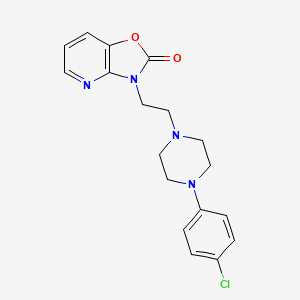
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo(4,5-b)piridin-2(3H)-ona, 3-(2-(4-(4-clorofenil)-1-piperazinil)etil)- es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de una estructura de anillo compuesta por al menos dos elementos diferentes como miembros de su(s) anillo(s).
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Oxazolo(4,5-b)piridin-2(3H)-ona, 3-(2-(4-(4-clorofenil)-1-piperazinil)etil)- típicamente involucra reacciones orgánicas de múltiples pasos. Un método común implica la ciclización de precursores apropiados bajo condiciones controladas. Las condiciones de reacción a menudo requieren el uso de solventes como etanol y catalizadores como trietilamina para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad consistente. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, también es común para lograr el nivel de pureza deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxazolo(4,5-b)piridin-2(3H)-ona, 3-(2-(4-(4-clorofenil)-1-piperazinil)etil)- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro, a menudo facilitada por reactivos como halógenos o agentes alquilantes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Agentes sustituyentes: Halógenos (cloro, bromo), agentes alquilantes (yoduro de metilo).
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de oxazolo-piridina, mientras que la reducción podría producir análogos más saturados. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados con diferentes propiedades.
Aplicaciones Científicas De Investigación
Oxazolo(4,5-b)piridin-2(3H)-ona, 3-(2-(4-(4-clorofenil)-1-piperazinil)etil)- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de Oxazolo(4,5-b)piridin-2(3H)-ona, 3-(2-(4-(4-clorofenil)-1-piperazinil)etil)- implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en diversas vías biológicas. Los efectos del compuesto se median a través de la unión a estas dianas, lo que lleva a cambios en su actividad y respuestas fisiológicas posteriores.
Comparación Con Compuestos Similares
Compuestos Similares
Tiazolo(4,5-b)piridinas: Similares en estructura pero contienen un átomo de azufre en el anillo.
Imidazo(4,5-b)piridinas: Contienen un anillo de imidazol fusionado al anillo de piridina.
Pirano(2,3-d)tiazoles: Contienen un anillo de pirano fusionado a un anillo de tiazol.
Unicidad
Oxazolo(4,5-b)piridin-2(3H)-ona, 3-(2-(4-(4-clorofenil)-1-piperazinil)etil)- es único debido a su estructura de anillo específica y la presencia de la porción de piperazina. Esta combinación de características confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
134337-05-6 |
|---|---|
Fórmula molecular |
C18H19ClN4O2 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H19ClN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-17-16(25-18(23)24)2-1-7-20-17/h1-7H,8-13H2 |
Clave InChI |
VOXUJOBWWGXKMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


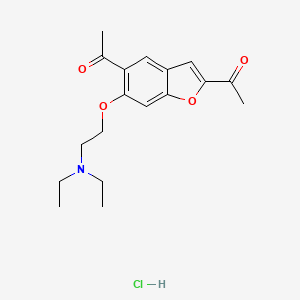

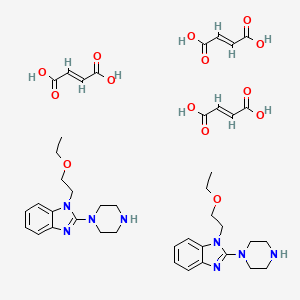
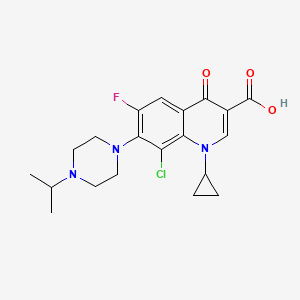

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)

